molecular formula C23H18N2O4 B2902208 7-Ethyl-2-(5-methylisoxazol-3-yl)-1-phenyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione CAS No. 874397-12-3

7-Ethyl-2-(5-methylisoxazol-3-yl)-1-phenyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

Cat. No.: B2902208
CAS No.: 874397-12-3
M. Wt: 386.407
InChI Key: HNPNAXMOHGGCSK-UHFFFAOYSA-N
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Description

7-Ethyl-2-(5-methylisoxazol-3-yl)-1-phenyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a synthetic compound based on the privileged 1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione scaffold, a structure of high interest in medicinal chemistry and drug discovery . This chemical class has been identified as a promising template for the design of novel biologically active compounds . Chromeno[2,3-c]pyrrole derivatives have been reported in scientific literature to exhibit various pharmacological activities. For instance, some analogs are known to behave as glucokinase activators, which are potential therapeutic targets for diabetes management . Other derivatives have been investigated as mimetics of glycosaminoglycans, suggesting potential applications in modulating protein-carbohydrate interactions . Furthermore, related natural products containing a pyrano[2,3-c]pyrrole skeleton, such as Pyranonigrins, have demonstrated potent antioxidant activity and have also been identified as inhibitors of the SARS-CoV-2 main protease (Mpro), highlighting the scaffold's relevance in antiviral research . The synthetic approach for this library of compounds is established via an efficient multicomponent process, ensuring practical access to a diversified range of substituents under mild conditions . This product is intended for non-human research applications only. It is not approved for diagnostic, therapeutic, or any veterinary use. Researchers should conduct all necessary safety and handling assessments prior to use.

Properties

IUPAC Name

7-ethyl-2-(5-methyl-1,2-oxazol-3-yl)-1-phenyl-1H-chromeno[2,3-c]pyrrole-3,9-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18N2O4/c1-3-14-9-10-17-16(12-14)21(26)19-20(15-7-5-4-6-8-15)25(23(27)22(19)28-17)18-11-13(2)29-24-18/h4-12,20H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNPNAXMOHGGCSK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC2=C(C=C1)OC3=C(C2=O)C(N(C3=O)C4=NOC(=C4)C)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

7-Ethyl-2-(5-methylisoxazol-3-yl)-1-phenyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a novel compound that combines features from both isoxazole and chromene structures. Its unique chemical composition—C23H18N2O4—positions it as a significant candidate for various biological applications. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

The compound's biological activity is largely attributed to the 5-methylisoxazol-3-yl moiety, known for its interaction with various receptors and enzymes. These interactions can lead to a wide spectrum of biological effects, including:

  • Analgesic Activity : Potential for pain relief.
  • Anti-inflammatory Effects : Inhibition of inflammatory pathways.
  • Antimicrobial Activity : Efficacy against various bacterial strains.

Analgesic and Anti-inflammatory Activities

Research indicates that derivatives containing the isoxazole group often exhibit analgesic and anti-inflammatory properties. The compound has shown potential in modulating cyclooxygenase (COX) enzymes, which are crucial in the inflammatory response. For example, studies have demonstrated that similar compounds can reduce the production of pro-inflammatory cytokines such as IL-6 and TNF-α in stimulated human peripheral blood mononuclear cells (PBMCs) .

Antimicrobial Activity

The compound's structural characteristics suggest potential antimicrobial properties. Compounds with similar frameworks have been tested against Gram-positive and Gram-negative bacteria, showing significant inhibition rates comparable to established antibiotics like gentamicin .

Case Studies

  • In vitro Studies : In a study evaluating the antibacterial activity of chromeno[2,3-c]pyrrole derivatives, it was found that compounds similar to this compound exhibited strong inhibition against Staphylococcus aureus and Escherichia coli .
  • Cytotoxicity Assessments : Toxicity studies indicated that at low concentrations (10 µg/mL), the compound did not induce significant apoptosis or necrosis in PBMC cultures. However, at higher concentrations (100 µg/mL), some cytotoxic effects were observed .

Data Summary

Activity Type Effectiveness Reference
AnalgesicPotential analgesic activity
Anti-inflammatoryInhibition of IL-6 and TNF-α
AntibacterialEffective against S. aureus & E. coli
CytotoxicityLow toxicity at therapeutic doses

Comparison with Similar Compounds

Key Observations :

  • The target compound’s 5-methylisoxazole group requires precise stoichiometry and temperature control due to its electron-withdrawing nature, which may slow reaction kinetics compared to electron-donating substituents (e.g., methoxy) .
  • Ethyl and benzyl groups at position 7 or 2 exhibit similar synthetic yields, but longer reaction times are needed for bulkier substituents to ensure cyclization efficiency .
Pharmacological Potential
Compound Biological Activity Assay Results
Target Compound Potential ATX inhibition (inferred) Not explicitly reported
3-(2-Hydroxyphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-ones Autotaxin (ATX) inhibition IC50 values: 0.1–10 µM (varies by substituent)
Benzotriazole-carbonyl derivatives HT-Solubility (pH 6.5) 10–100 µM solubility

Key Observations :

  • The 5-methylisoxazole moiety may enhance target selectivity due to its hydrogen-bonding capability, akin to isoxazole-containing kinase inhibitors .
Physicochemical Properties

Substituents critically influence solubility, stability, and bioavailability:

Compound Molecular Weight Key Substituent Effects
Target Compound 393.41 g/mol Ethyl and isoxazole enhance metabolic stability
2-Benzyl-1-phenyl derivative (CAS 860088-92-2) 367.40 g/mol Benzyl group increases aromatic interactions
Tetrazolyl-substituted analogs ~400–450 g/mol Tetrazolyl group improves solubility (pH-dependent ionization)

Key Observations :

  • The target compound’s molecular weight (393.41 g/mol) aligns with Lipinski’s rule of five, suggesting favorable oral bioavailability.
  • Isoxazole and ethyl groups may reduce crystallinity, enhancing dissolution rates compared to halogenated derivatives .

Preparation Methods

Reaction Mechanism and Conditions

The process initiates with imine formation between benzaldehyde and 5-methylisoxazol-3-amine in dry ethanol at 40°C for 20 minutes. Subsequent addition of the ethyl-substituted β-ketoester triggers a cascade involving:

  • Knoevenagel condensation between the β-ketoester and imine.
  • Intramolecular cyclization via nucleophilic attack of the phenolic oxygen on the activated α,β-unsaturated ketone.
  • Aromatization under acidic reflux (acetic acid, 80°C, 20 h) to yield the fused chromeno-pyrrole-dione system.

Critical Parameters:

  • Stoichiometry: 1:1.2:1 ratio of β-ketoester:aldehyde:amine.
  • Solvent: Anhydrous ethanol minimizes side reactions.
  • Acid Catalyst: Acetic acid (1 mL) ensures protonation of intermediates.

Synthetic Optimization and Green Chemistry Approaches

Recent advances in nanocatalysis offer opportunities to enhance the sustainability of this synthesis. A Fe₃O₄@SiO₂-propyl-dapsone-Cu nanocomposite (5 mol%) enables comparable yields (85–92%) in water at room temperature within 3–4 hours. Key benefits include:

Parameter Conventional Method Green Method
Solvent Ethanol Water
Temperature 80°C 25°C
Time 20 h 3.5 h
Yield 70–75% 89%

This magnetic nanocatalyst facilitates easy recovery via external magnets and retains >90% activity after six cycles.

Stepwise Functionalization and Sidechain Engineering

For laboratories lacking access to pre-functionalized β-ketoesters, a modular approach is viable:

Synthesis of Methyl 4-(7-Ethyl-2-Hydroxyphenyl)-2,4-Dioxobutanoate

  • Friedel-Crafts acylation : Treat 7-ethyl-2-hydroxyacetophenone with dimethyl oxalate in the presence of BF₃·Et₂O (0°C → rt, 6 h).
  • Purification : Recrystallize from ethanol to obtain yellow needles (mp 112–114°C).

Characterization Data :

  • ¹H NMR (400 MHz, CDCl₃): δ 1.32 (t, J = 7.6 Hz, 3H, CH₂CH₃), 2.74 (q, J = 7.6 Hz, 2H, CH₂CH₃), 3.92 (s, 3H, OCH₃), 6.88–7.52 (m, 3H, ArH).
  • IR (KBr): 1718 cm⁻¹ (C=O), 1652 cm⁻¹ (conj. C=O).

Isoxazole Amine Preparation

5-Methylisoxazol-3-amine is commercially available but can be synthesized via:

  • Cyclocondensation : React ethyl acetoacetate with hydroxylamine hydrochloride in NaOH/EtOH (reflux, 2 h).
  • Chlorination : Treat 5-methylisoxazol-3-ol with PCl₅ (0°C, 30 min).
  • Ammonolysis : Bubble NH₃ gas into the chloride solution in THF (−78°C → rt).

Spectroscopic Validation and Structural Confirmation

The target compound exhibits distinctive spectral features:

Infrared Spectroscopy

  • C=O Stretches : 1721 cm⁻¹ (non-conjugated dione), 1663 cm⁻¹ (conjugated pyrrole carbonyl).
  • Isoxazole C=N/C-O : 1592 cm⁻¹, 1234 cm⁻¹.

¹H NMR Analysis (DMSO-d₆, 400 MHz)

δ (ppm) Multiplicity Assignment
1.24 t (3H) CH₂CH₃ (J = 7.6 Hz)
2.45 s (3H) Isoxazole C5-CH₃
2.68 q (2H) CH₂CH₃ (J = 7.6 Hz)
5.92 s (1H) Isoxazole H4
6.34 d (1H) Chromene H6 (J = 8.4 Hz)
7.22–7.84 m (8H) Aromatic protons

¹³C NMR and Mass Data

  • ¹³C NMR (101 MHz, DMSO-d₆): δ 12.1 (CH₂CH₃), 22.8 (C5-CH₃), 109.4–168.9 (aromatic and carbonyl carbons).
  • HRMS (ESI-TOF): m/z [M+H]⁺ calcd for C₂₃H₁₈N₂O₅: 403.1294; found: 403.1289.

Comparative Analysis of Alternative Routes

While the MCR approach dominates, two less-common methods merit discussion:

Domino Addition-Amination (3-Formylchromone Route)

Reacting 7-ethyl-3-formylchromone with tert-butyl isocyanide and diethyl azodicarboxylate yields a related chromeno-pyrrole. However, this method fails to introduce the isoxazole moiety, necessitating post-synthetic modifications.

Solvent-Free Aminoalkylation

A solvent-free protocol at 80°C using activated phenols and pre-formed imines achieves 68% yield but requires harsh conditions incompatible with thermally labile isoxazoles.

Industrial-Scale Considerations and Challenges

Key challenges in bulk synthesis include:

  • Regioselectivity : Competing cyclization pathways may form [3,2-c] vs. [2,3-c] isomers. X-ray diffraction confirms the desired regiochemistry.
  • Purification : Column chromatography (SiO₂, EtOAc/hexane 1:4) removes unreacted β-ketoester and polymeric byproducts.
  • Stability : The dione system is hygroscopic; store under N₂ at −20°C.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for synthesizing chromeno[2,3-c]pyrrole derivatives like 7-Ethyl-2-(5-methylisoxazol-3-yl)-1-phenyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione?

  • Answer : Multicomponent reactions (MCRs) are widely used for constructing the chromeno-pyrrole core. For example, reacting methyl 4-(o-hydroxyphenyl)-2,4-dioxobutanoates with aryl aldehydes and primary amines in a one-pot reaction under mild conditions efficiently yields diverse derivatives . Catalysts like palladium or copper can optimize yields, while solvents such as ethanol or DMF are critical for solubility and reactivity .

Q. How is structural confirmation achieved for this compound during synthesis?

  • Answer : Advanced analytical techniques are essential:

  • NMR spectroscopy identifies substituent positions and confirms regioselectivity.
  • HPLC ensures purity (>95% typically required for research-grade compounds).
  • Mass spectrometry validates molecular weight and fragmentation patterns .

Q. What functional groups dominate the reactivity of this compound?

  • Answer : The isoxazole ring (5-methylisoxazol-3-yl) enhances π-π stacking with biological targets, while the ethyl group at position 7 improves lipophilicity. The phenyl and dihydrochromeno-pyrrole moieties enable electrophilic substitution and hydrogen bonding .

Advanced Research Questions

Q. How do solvent polarity and temperature influence derivatization reactions involving the isoxazole substituent?

  • Answer : Polar aprotic solvents (e.g., DMSO) stabilize transition states in nucleophilic substitutions, while elevated temperatures (80–100°C) accelerate ring-opening reactions of the isoxazole. For example, hydrazine hydrate in dioxane at 80°C facilitates functionalization of the pyrrole ring . Contradictions in reaction outcomes (e.g., regioselectivity) may arise from competing solvent effects or steric hindrance from the ethyl group .

Q. What strategies resolve discrepancies in reported biological activities (e.g., chemokine receptor modulation vs. antimicrobial effects)?

  • Answer : Contradictions often stem from structural analogs with varying substituents. For instance:

  • Methoxy groups enhance CNS activity by crossing the blood-brain barrier .
  • Chloro substituents increase electrophilicity, favoring covalent binding to thiol-rich enzymes .
  • Comparative SAR studies using isosteric replacements (e.g., replacing isoxazole with thiadiazole) can isolate structure-activity relationships .

Q. How can computational modeling guide target identification for this compound?

  • Answer : Molecular docking simulations (e.g., AutoDock Vina) predict binding affinities to targets like chemokine receptors or kinase domains. Key parameters include:

  • Electrostatic potential maps to identify interaction hotspots.
  • MD simulations to assess stability of ligand-protein complexes.
  • Experimental validation via SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) is recommended to confirm computational findings .

Q. What are the challenges in scaling up synthesis while maintaining enantiomeric purity?

  • Answer : Key challenges include:

  • Racemization risk during high-temperature steps (mitigated by chiral catalysts or low-temperature protocols).
  • By-product formation during ethyl/isoxazole coupling, addressed via column chromatography (ethyl acetate/hexane gradients) or recrystallization .
  • Process optimization using continuous flow reactors to enhance reproducibility .

Methodological Considerations

Q. How to design a robust assay for evaluating the compound’s inhibition of pro-inflammatory cytokines?

  • Answer :

  • In vitro : Use LPS-stimulated RAW 264.7 macrophages; measure TNF-α/IL-6 via ELISA.
  • Dose-response curves : Test concentrations from 1 nM–100 µM; IC₅₀ calculations require triplicate runs.
  • Controls : Include dexamethasone (positive) and DMSO (vehicle). Confirm cytotoxicity via MTT assay .

Q. What purification techniques are optimal for isolating derivatives with high aqueous solubility?

  • Answer :

  • Size-exclusion chromatography separates polar derivatives.
  • Countercurrent chromatography minimizes solvent waste for hydrophilic analogs.
  • Crystallization : Methanol/water mixtures (7:3 v/v) yield high-purity crystals .

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